Isohyodeoxycholic acid

Description

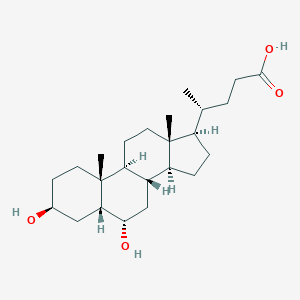

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-MMTMODRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415286 | |

| Record name | Isohyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-84-3 | |

| Record name | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isohyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of isohyodeoxycholic acid?

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of isohyodeoxycholic acid, a dihydroxy bile acid with emerging research interest. As a Senior Application Scientist, my objective is to synthesize the current, albeit limited, scientific knowledge of this compound and provide a practical framework for its synthesis, purification, characterization, and potential biological investigation. Given the relative scarcity of dedicated studies on this compound, this guide will also draw upon established methodologies for closely related bile acid isomers, offering field-proven insights to navigate research and development in this specific area.

The Chemical Identity of this compound

This compound is a stereoisomer of hyodeoxycholic acid. Its systematic IUPAC name is (3β,5β,6α)-3,6-dihydroxycholan-24-oic acid . The core structure is a cholanic acid skeleton, which is a C24 steroid. The key stereochemical features that define this compound are the β-orientation of the hydroxyl group at the C-3 position and the α-orientation of the hydroxyl group at the C-6 position. The fusion of the A and B rings of the steroid nucleus is in a cis conformation, denoted by the 5β configuration.

Core Chemical Structure and Stereochemistry

The chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

It is crucial to distinguish this compound from its isomers, as the stereochemistry of the hydroxyl groups significantly influences their biological activities.

| Bile Acid | 3-OH Position | 6-OH Position | 7-OH Position | 12-OH Position |

| This compound | 3β | 6α | - | - |

| Hyodeoxycholic Acid (HDCA) | 3α | 6α | - | - |

| Chenodeoxycholic Acid (CDCA) | 3α | - | 7α | - |

| Ursodeoxycholic Acid (UDCA) | 3α | - | 7β | - |

| Deoxycholic Acid (DCA) | 3α | - | - | 12α |

| Isodeoxycholic Acid | 3β | - | - | 12α |

| Isoursodeoxycholic Acid | 3β | - | 7β | - |

Synthesis of this compound

Proposed Synthetic Pathway

The epimerization at C-3 can be achieved through an oxidation-reduction sequence.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Considerations

Step 1: Protection of the 6α-hydroxyl and 24-carboxylic acid groups. To selectively modify the 3α-hydroxyl group, the 6α-hydroxyl and the carboxylic acid at C-24 must be protected. The carboxylic acid can be esterified, for example, by reaction with methanol in the presence of an acid catalyst. The 6α-hydroxyl group can be protected using a suitable protecting group that is stable to the subsequent oxidation and reduction steps, such as a silyl ether (e.g., TBDMS) or an acetyl group.

Step 2: Oxidation of the 3α-hydroxyl group. The protected intermediate is then subjected to oxidation to convert the 3α-hydroxyl group into a ketone. A variety of oxidizing agents can be employed for this purpose, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in acetone/sulfuric acid), or a Swern oxidation. The choice of oxidant will depend on the stability of the protecting groups and the desired reaction conditions.

Step 3: Stereoselective reduction of the 3-keto group. This is the most critical step to establish the desired 3β-hydroxyl stereochemistry. The reduction of the 3-keto group can be achieved using hydride-donating reagents. To favor the formation of the axial 3β-hydroxyl group, a bulky reducing agent that approaches from the less hindered equatorial face is typically used. Examples include L-Selectride® or K-Selectride®. Reaction conditions, such as temperature and solvent, will need to be carefully optimized to maximize the stereoselectivity of the reduction.

Step 4: Deprotection. Finally, the protecting groups on the 6α-hydroxyl and 24-carboxylic acid are removed to yield this compound. The deprotection method will depend on the protecting groups used. For example, silyl ethers can be removed with fluoride ions (e.g., TBAF), and esters can be hydrolyzed under basic conditions.

Purification and Characterization

Purification

Purification of this compound from a reaction mixture or a biological matrix will likely involve chromatographic techniques.

Protocol: Column Chromatography Purification

-

Stationary Phase: Silica gel is a common choice for the purification of bile acids.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the solvent system will need to be optimized to achieve good separation of this compound from its isomers and other byproducts.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: A reverse-phase C18 column is commonly used for the analysis of bile acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: As bile acids lack a strong chromophore, detection can be achieved using a UV detector at low wavelengths (around 200-210 nm), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS).

Structural Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons attached to the carbon atoms bearing the hydroxyl groups (C-3 and C-6) are particularly diagnostic of their stereochemistry. For a 3β-hydroxyl group, the axial proton at C-3 will typically appear as a broad multiplet at a higher chemical shift compared to the equatorial proton of a 3α-hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The chemical shifts of the carbon atoms of the steroid nucleus are sensitive to the stereochemistry of the substituents.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning all the proton and carbon signals and confirming the overall structure and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of bile acids. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M-H]⁻ ion can provide structural information. Common fragmentation pathways for dihydroxy bile acids include the loss of water and cleavages of the steroid ring system. While differentiating stereoisomers by MS/MS can be challenging, subtle differences in fragment ion abundances may be observed. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively studied. However, insights can be drawn from the known functions of its parent compound, hyodeoxycholic acid (HDCA), and the influence of the 3β-hydroxyl stereochemistry.

HDCA is known to have hypolipidemic effects and can influence cholesterol metabolism.[1] It has also been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) in animal models.[1]

The change in stereochemistry from a 3α- to a 3β-hydroxyl group can have a profound impact on the biological activity of bile acids. For instance, the 3β-epimer of ursodeoxycholic acid, isoursodeoxycholic acid, has been shown to be cytoprotective.[2] It is plausible that this compound may also possess unique biological properties that differ from those of HDCA.

Potential areas of investigation for this compound in drug development include:

-

Metabolic Disorders: Investigating its effects on lipid and glucose metabolism, and its potential as a therapeutic agent for conditions like dyslipidemia and NAFLD.

-

Gastrointestinal Diseases: Exploring its role in modulating gut microbiota and its potential impact on inflammatory bowel disease.

-

Hepatoprotective Effects: Assessing its ability to protect liver cells from various forms of injury.

Conclusion

This compound represents an under-explored area of bile acid research. This guide provides a foundational framework for its synthesis, purification, and characterization, drawing upon established principles of steroid chemistry and analytical science. Further research is warranted to elucidate the specific biological functions of this compound and to evaluate its potential as a novel therapeutic agent. The methodologies and insights presented herein are intended to empower researchers to confidently embark on the investigation of this intriguing molecule.

References

- Beuers, U., et al. (1992). Ursodeoxycholic acid in cholestasis: potential mechanisms of action and therapeutic applications.

- Fiorucci, S., et al. (2001). Study of human isoursodeoxycholic acid metabolism. Digestive and Liver Disease, 33(5), 422-429.

- Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647-2658.

- Kuang, H., et al. (2023). Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling.

- Paumgartner, G., & Beuers, U. (2002). Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.

- Zhong, M., et al. (2023). Hyodeoxycholic acid ameliorates metabolic syndrome through pathways of primary bile acid synthesis and fatty acid degradation: Insights from a rat model. Drug Design, Development and Therapy, 17, 2843-2858.

Sources

An In-Depth Technical Guide to the Endogenous Role of Isohyodeoxycholic Acid in Gut Microbiota

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Primary Bile Acids - The Significance of Microbial Transformations

The intricate interplay between the host and its gut microbiota is a cornerstone of physiological homeostasis. Within this dynamic ecosystem, bile acids have emerged as critical signaling molecules that extend far beyond their classical role in lipid digestion.[1][2] Primary bile acids, synthesized in the liver from cholesterol, undergo extensive metabolism by the gut microbiota, leading to a diverse pool of secondary bile acids with distinct biological activities.[2][3][4][5] Among these, isohyodeoxycholic acid (isoHDCA), a secondary bile acid, is gaining prominence for its significant modulatory effects on both the gut microbiota composition and host physiology.[1][6]

This technical guide provides a comprehensive overview of the endogenous role of isoHDCA, focusing on its biosynthesis by gut bacteria, its mechanisms of action, and its implications for intestinal health and disease. We will delve into the causality behind experimental approaches to studying isoHDCA and provide detailed protocols for its investigation, aiming to equip researchers with the knowledge to explore this promising therapeutic target.

Part 1: The Microbial Alchemy - Biosynthesis of this compound

This compound is not produced by the host but is a product of bacterial enzymatic transformations of primary bile acids in the gut.[7] The primary precursor for isoHDCA is hyocholic acid (HCA), which is abundant in some species like pigs, or through the modification of other bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA).[1][8]

The key enzymatic step in the formation of isoHDCA is the epimerization of a hydroxyl group on the steroid nucleus of a precursor bile acid, a reaction catalyzed by hydroxysteroid dehydrogenases (HSDHs) expressed by specific gut bacteria.[7] While the complete set of genes and microbial species responsible for the entire biosynthetic pathway of isoHDCA are still being fully elucidated, research has identified certain bacteria capable of these transformations. For instance, unidentified gram-positive rods have been isolated from rat intestinal microflora that can produce hyodeoxycholic acid from muricholic and hyocholic acids.[8] More recently, Ruminococcus gnavus has been identified as a producer of iso-bile acids, highlighting the importance of this commensal bacterium in bile acid metabolism.[5]

Experimental Workflow: Identification of IsoHDCA-Producing Bacteria

The identification of gut bacteria capable of producing isoHDCA is a critical step in understanding its endogenous role. A common workflow involves a combination of in vitro culturing and analytical chemistry techniques.

Protocol: In Vitro Biotransformation Assay

This protocol outlines the steps to screen isolated bacterial strains for their ability to produce isoHDCA.

1. Preparation of Media and Bacterial Cultures:

-

Prepare a suitable anaerobic growth medium, such as Brain Heart Infusion (BHI) broth supplemented with yeast extract, hemin, and vitamin K.

-

In an anaerobic chamber, inoculate individual bacterial isolates into the prepared medium and incubate until a desired optical density is reached.

2. Biotransformation Reaction:

-

To the bacterial culture, add a filter-sterilized solution of a precursor bile acid (e.g., hyocholic acid) to a final concentration of 50-100 µM.

-

Include a negative control culture without the added precursor bile acid.

-

Incubate the cultures under anaerobic conditions for 24-48 hours.

3. Sample Preparation and Analysis:

-

Following incubation, centrifuge the cultures to pellet the bacteria.

-

Collect the supernatant for bile acid analysis.

-

Extract the bile acids from the supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Analyze the extracted bile acids using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of isoHDCA.[9][10][11]

Part 2: Mechanisms of Action - How IsoHDCA Influences the Gut Environment

IsoHDCA exerts its influence on the gut environment through a multi-faceted approach, impacting both the host and the resident microbiota. Its primary mechanisms of action involve the modulation of key signaling pathways and the direct alteration of the microbial community structure.

Host-Directed Effects: Signaling through TGR5 and FXR

Like other bile acids, isoHDCA can interact with host nuclear receptors and G protein-coupled receptors, most notably the Takeda G protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR).[1][12][13]

-

TGR5 Activation: Studies in piglet models have shown that hyodeoxycholic acid (HDCA), a closely related compound, can activate the TGR5 signaling pathway.[1] This activation leads to the upregulation of tight junction proteins such as ZO-1, claudin, and occludin, thereby enhancing intestinal barrier function.[1] Activation of TGR5 by HDCA has also been shown to suppress pro-inflammatory cytokines like TNF-α and IL-1β.[1][14]

-

FXR Modulation: The interaction of isoHDCA with FXR is more complex and may be context-dependent. While some bile acids are potent FXR agonists, evidence suggests that isoHDCA may act as an antagonist or a modulator of FXR signaling.[13] By inhibiting FXR activity in the intestine, isoHDCA can influence bile acid synthesis in the liver through the gut-liver axis, potentially contributing to its beneficial metabolic effects.[1]

Microbiota-Modulating Effects

IsoHDCA can directly impact the composition and function of the gut microbiota. In studies with piglets, HDCA administration led to a significant increase in the abundance of Lactobacillus and a decrease in potentially pathogenic bacteria like Streptococcus and the family Erysipelotrichaceae.[1] Furthermore, research in mice has shown that HDCA can increase the abundance of the beneficial bacterium Parabacteroides distasoni.[1] These shifts in the microbial community can have profound effects on host health, contributing to improved gut barrier function and reduced inflammation.

Quantitative Data Summary: Effects of HDCA on Gut Microbiota

| Bacterial Taxon | Change in Abundance with HDCA | Host Species | Reference |

| Lactobacillus | Increased (37.97% vs. 5.28%) | Piglets | [1] |

| Streptococcus | Decreased (28.34% vs. 38.65%) | Piglets | [1] |

| Erysipelotrichaceae | Decreased (0.35% vs. 17.15%) | Piglets | [1] |

| Parabacteroides distasoni | Increased | Mice | [1] |

Part 3: Endogenous Role in Gut Homeostasis and Disease

The endogenous production of isoHDCA by the gut microbiota plays a crucial role in maintaining gut homeostasis and may be implicated in the pathophysiology of various diseases.

Maintaining Intestinal Barrier Integrity

A key function of endogenous isoHDCA is the reinforcement of the intestinal barrier. By promoting the expression of tight junction proteins, isoHDCA helps to prevent the translocation of harmful substances, such as lipopolysaccharide (LPS), from the gut lumen into the bloodstream, thereby reducing systemic inflammation.[1]

Modulation of Intestinal Immunity

Through its anti-inflammatory properties, isoHDCA contributes to the regulation of intestinal immune responses. By suppressing the production of pro-inflammatory cytokines, it helps to create a tolerogenic environment in the gut, preventing excessive inflammation that can lead to conditions like inflammatory bowel disease (IBD).[1][15]

Implications in Metabolic Diseases

Emerging evidence suggests a role for isoHDCA and related hyocholic acid species in metabolic health. They have been identified as potential biomarkers for metabolic disorders and have been shown to improve glucose homeostasis.[1] The ability of HDCA to modulate the gut microbiota and bile acid signaling pathways may contribute to its beneficial effects in conditions such as non-alcoholic fatty liver disease (NAFLD).[1]

Part 4: Therapeutic Potential and Future Directions

The unique biological activities of isoHDCA make it an attractive therapeutic candidate for a range of gastrointestinal and metabolic diseases.

Drug Development Opportunities

-

Direct Supplementation: Oral administration of isoHDCA or its precursors could be a straightforward approach to harness its therapeutic benefits.

-

Microbiota-based Therapies: The use of probiotics containing isoHDCA-producing bacterial strains or fecal microbiota transplantation (FMT) from donors with a high capacity for isoHDCA production could be explored.[6]

-

Small Molecule Modulators: The development of small molecules that specifically target the TGR5 and FXR signaling pathways in a manner that mimics the effects of isoHDCA could offer a more targeted therapeutic strategy.

Future Research Perspectives

Further research is needed to fully elucidate the endogenous role of isoHDCA and to translate these findings into clinical applications. Key areas for future investigation include:

-

Identification of the complete biosynthetic pathway and the key microbial players involved.

-

Delineation of the precise molecular mechanisms by which isoHDCA modulates host signaling pathways.

-

Investigation of the role of isoHDCA in a broader range of diseases, including IBD, colorectal cancer, and other metabolic disorders.

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of isoHDCA-based therapies.

Conclusion

This compound, a product of the gut microbial metabolism of primary bile acids, is a key signaling molecule that plays a vital role in maintaining gut homeostasis. Its ability to enhance intestinal barrier function, modulate immune responses, and shape the gut microbial community underscores its importance in health and disease. As our understanding of the intricate dialogue between the gut microbiota and the host continues to grow, isoHDCA stands out as a promising target for the development of novel therapeutics aimed at restoring gut health and treating a variety of associated disorders.

References

-

Interactions between bile acids and gut microbiota, bile acid... - ResearchGate. Available from: [Link]

-

Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC - NIH. Available from: [Link]

-

Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC - NIH. Available from: [Link]

-

A metabolic pathway for bile acid dehydroxylation by the gut microbiome - bioRxiv. Available from: [Link]

-

Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - Frontiers. Available from: [Link]

-

Gut microbiota-involved biosynthesis and metabolism of bile acids. Gut... - ResearchGate. Available from: [Link]

-

A biosynthetic pathway for a prominent class of microbiota-derived bile acids - PMC - NIH. Available from: [Link]

-

Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity - PMC - PubMed Central. Available from: [Link]

-

Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

-

Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - NIH. Available from: [Link]

-

Function of Bile Acid Associated with Gut Microbiota - Longdom Publishing. Available from: [Link]

-

Function of Bile Acid Associated with Gut Microbiota - Longdom Publishing. Available from: [Link]

-

The Therapeutic Role of Ursodeoxycholic Acid in Digestive Diseases - ResearchGate. Available from: [Link]

-

Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed. Available from: [Link]

-

Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. Available from: [Link]

-

Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Farnesoid X receptor signal is involved in deoxycholic acid-induced intestinal metaplasia of normal human gastric epithelial cells - PubMed. Available from: [Link]

-

Fecal Metabolite Quantitation for Rapid Assessment of the Gut Microbiome - bioRxiv. Available from: [Link]

-

Biological synthesis of ursodeoxycholic acid - Frontiers. Available from: [Link]

-

Intestinal Stem Cells Damaged by Deoxycholic Acid via AHR Pathway Contributes to Mucosal Barrier Dysfunction in High-Fat Feeding Mice - MDPI. Available from: [Link]

-

Potential therapeutic benefit of ursodeoxycholic acid in the management of non hepato-biliary upper gastrointestinal disorders - NIH. Available from: [Link]

-

Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed. Available from: [Link]

-

Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Translational Pediatrics. Available from: [Link]

-

Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products.pdf. Available from: [Link]

-

A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Ext - JSciMed Central. Available from: [Link]

-

Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling - MDPI. Available from: [Link]

-

Ursodeoxycholic Acid Response Is Associated With Reduced Mortality in Primary Biliary Cholangitis... - YouTube. Available from: [Link]

-

Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - MDPI. Available from: [Link]

-

A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome | Agilent. Available from: [Link]

- A method for producing ursodeoxycholic acid - Google Patents.

-

Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed. Available from: [Link]

-

Quantification of bile acids: A mass spectrometry platform for studying gut microbe connection to metabolic diseases - ResearchGate. Available from: [Link]

-

Bile acid effects on bile acid receptors FXR and TGR5 466 - ResearchGate. Available from: [Link]

-

THE FARNESOID X RECEPTOR (FXR) AGONIST OBETICHOLIC ACID (INT-747, 6 alpha-ETHYL CHENODEOXYCHOLIC ACID) IN COMBINATION WITH URSODEOXYCHOLIC ACID (UDCA) INCREASES PLASMA FGF-19 CONCENTRATIONS BUT NOT BILE ACID CONCENTRATION OR PROFILE IN PRIMARY BILIARY CIRRHOSIS (PBC) - ResearchGate. Available from: [Link]

-

Bile acids regulate autophagy in colonic epithelial cells - The Physiological Society. Available from: [Link]

-

(PDF) The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - ResearchGate. Available from: [Link]

-

Hepatoprotective role of ursodeoxycholic acid (Halina Cichoz-Lach) - YouTube. Available from: [Link]

-

Typical HPLC profiles of bile acids from fermentation optimization... - ResearchGate. Available from: [Link]

-

The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis. - RCSI Repository. Available from: [Link]

Sources

- 1. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A biosynthetic pathway for a prominent class of microbiota-derived bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. agilent.com [agilent.com]

- 12. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Functions of Isohyodeoxycholic Acid and Other Secondary Bile Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, once considered mere byproducts of cholesterol metabolism, are now recognized as crucial signaling molecules with profound effects on host physiology. Among these, isohyodeoxycholic acid (IHDCA), a lesser-known dihydroxy bile acid, is emerging as a molecule of interest in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core functions of IHDCA, drawing on the well-established roles of its isomers, hyodeoxycholic acid (HDCA) and ursodeoxycholic acid (UDCA), to build a cohesive understanding of its potential physiological significance. We will delve into the biosynthesis of IHDCA, its intricate interactions with key nuclear and cell surface receptors, and its subsequent impact on metabolic regulation, immunomodulation, and gut barrier integrity. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing secondary bile acid.

The Genesis of Secondary Bile Acids: A Symphony of Host and Microbiome

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol through a series of enzymatic reactions.[1] These amphipathic molecules are conjugated with glycine or taurine and secreted into the small intestine to aid in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2] While the majority of these primary bile acids are reabsorbed in the ileum and returned to the liver via the enterohepatic circulation, a significant portion escapes into the colon, where they are subjected to the metabolic prowess of the gut microbiota.[2]

Here, a consortium of anaerobic bacteria, primarily from the Clostridia class, orchestrates a series of biotransformations, including deconjugation, dehydroxylation, and epimerization, giving rise to a diverse pool of secondary bile acids.[3] Among these are the well-known lithocholic acid (LCA) and deoxycholic acid (DCA), as well as the dihydroxy bile acids, including this compound (IHDCA). The formation of IHDCA is a direct result of this host-microbiome interplay, highlighting the critical role of the gut microbiota in shaping the bile acid landscape and, consequently, host physiology.

Biosynthesis and Metabolism of this compound

The precise biosynthetic pathway of this compound is not as extensively characterized as that of other secondary bile acids. However, it is understood to be an isomer of hyodeoxycholic acid (HDCA) and ursodeoxycholic acid (UDCA).[4] The generation of these isomers from primary bile acids involves microbial enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), which catalyze the oxidation and reduction of hydroxyl groups at different positions on the steroid nucleus.

The metabolism of orally administered isoursodeoxycholic acid (isoUDCA) has been studied in humans, revealing extensive isomerization to UDCA by both intestinal and hepatic enzymes.[5] This suggests that IHDCA likely undergoes similar metabolic transformations, potentially being interconverted with its isomers, which has significant implications for its biological activity and therapeutic application.

Orchestrating Cellular Responses: Key Signaling Pathways

Secondary bile acids exert their pleiotropic effects by acting as signaling molecules that activate specific host receptors. The two most well-characterized receptors in this context are the nuclear farnesoid X receptor (FXR) and the G-protein coupled cell surface receptor, TGR5.[6]

The Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

FXR is highly expressed in the liver and intestine and plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[7] Activation of FXR by bile acids initiates a cascade of transcriptional events that govern metabolic homeostasis. While the direct binding affinity of IHDCA to FXR has not been extensively studied, the actions of its isomers provide valuable insights.

Hyodeoxycholic acid has been shown to regulate glucose homeostasis through FXR in a GLP-1-dependent manner.[4] Conversely, ursodeoxycholic acid is considered a weak FXR agonist, and in some contexts, may even act as an antagonist.[8][9] It is plausible that IHDCA's interaction with FXR is also nuanced, potentially exhibiting context-dependent agonistic or antagonistic properties that contribute to its overall physiological effect.

Caption: Putative FXR signaling pathway for IHDCA.

TGR5: A Gateway to Metabolic and Anti-inflammatory Responses

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[10] Its activation by bile acids leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers a range of downstream signaling events.[11]

Hyodeoxycholic acid has been demonstrated to prevent lipopolysaccharide-induced microglial inflammation by regulating the TGR5/AKT/NF-κB signaling pathway.[12] Given the structural similarity, it is highly probable that IHDCA also functions as a TGR5 agonist, contributing to its potential anti-inflammatory and metabolic regulatory properties. Activation of TGR5 in enteroendocrine L-cells is known to stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and improves glucose tolerance.[10]

Caption: Postulated TGR5 signaling cascade for IHDCA.

Metabolic Regulation: A Balancing Act

The intricate interplay of FXR and TGR5 signaling positions secondary bile acids as key regulators of metabolic homeostasis. Studies have shown that the concentrations of IHDCA, along with HDCA, are markedly decreased in the serum of rats with metabolic syndrome.[4] This suggests a potential protective role for IHDCA in metabolic health.

The therapeutic administration of HDCA has been shown to ameliorate metabolic syndrome in animal models, influencing the expression of genes related to primary bile acid synthesis and fatty acid degradation.[13] These effects are mediated, at least in part, by the regulation of FXR and TGR5. Given its isomeric relationship, IHDCA may exert similar beneficial effects on metabolic parameters.

Immunomodulatory Functions: Quelling the Flames of Inflammation

Beyond their metabolic roles, secondary bile acids are potent modulators of the immune system. The anti-inflammatory properties of UDCA are well-documented, with studies showing its ability to inhibit pro-inflammatory responses in macrophages by suppressing the NF-κB and MAPK signaling pathways.[14][15] It has also been shown to ameliorate experimental colitis in rats.[16]

As previously mentioned, HDCA exhibits anti-inflammatory effects in the central nervous system by inhibiting microglial activation through TGR5 signaling.[12] These findings strongly suggest that IHDCA likely possesses similar immunomodulatory capabilities, making it a promising candidate for the development of novel therapies for inflammatory conditions.

Fortifying the Gut: Role in Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the systemic circulation. Secondary bile acids play a dual role in this context. While some, like DCA and LCA, can be detrimental to barrier integrity at high concentrations, others, such as UDCA, have been shown to be protective.[3]

UDCA has been reported to protect colon epithelial cells from DCA-induced damage and to reduce epithelial permeability in models of intestinal inflammation.[3] Given the cytoprotective properties observed for isoUDCA, it is reasonable to hypothesize that IHDCA may also contribute to the maintenance of intestinal barrier function.[5]

A Comparative Look: IHDCA and Its Isomers

To fully appreciate the potential of IHDCA, it is useful to compare its properties with those of its better-studied isomers, UDCA and HDCA.

| Feature | This compound (IHDCA) (Inferred) | Ursodeoxycholic Acid (UDCA) | Hyodeoxycholic Acid (HDCA) |

| Primary Function | Metabolic & Immune Regulation | Choleretic, Cytoprotective, Immunomodulatory | Metabolic & Immune Regulation |

| FXR Activity | Likely weak agonist/antagonist | Weak agonist/antagonist[8][9] | Agonist[4] |

| TGR5 Activity | Likely agonist | Agonist | Potent agonist[12] |

| Hydrophilicity | Hydrophilic | Highly hydrophilic[17] | More hydrophobic than UDCA |

| Therapeutic Uses | Under investigation | Primary Biliary Cholangitis, Gallstones[18] | Investigational for metabolic and liver diseases[19] |

This comparative analysis highlights the subtle yet significant differences that can exist between bile acid isomers, underscoring the need for specific research into the unique biological activities of IHDCA.

Studying the Unseen: Experimental Protocols

Investigating the specific functions of IHDCA requires robust and sensitive analytical and experimental methodologies.

Quantification of this compound in Biological Samples

The accurate quantification of IHDCA and other bile acid isomers in complex biological matrices such as serum, feces, and tissues is critical. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering the necessary specificity and sensitivity to differentiate between isomers.[20]

Step-by-Step Protocol for Bile Acid Extraction and Analysis:

-

Sample Preparation:

-

For serum/plasma: Protein precipitation with a 3:1 ratio of acetonitrile.

-

For tissues: Homogenization in a 2:1 mixture of chloroform and methanol, followed by liquid-liquid extraction.

-

For feces: Lyophilization followed by extraction with 75% ethanol.

-

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract and concentrate the bile acids.

-

Derivatization (Optional for GC-MS): Esterification and silylation to increase volatility.

-

Chromatographic Separation: Employ a C18 reversed-phase HPLC column with a gradient elution of methanol/acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of IHDCA and other bile acids.

In Vitro Receptor Activation Assays

To determine the specific interaction of IHDCA with FXR and TGR5, cell-based reporter assays are invaluable.

Workflow for Receptor Activation Assays:

Caption: Workflow for in vitro receptor activation assays.

Therapeutic Horizons and Future Directions

The emerging evidence, largely inferred from its isomers, positions this compound as a promising therapeutic candidate for a range of metabolic and inflammatory disorders. Its potential to modulate both FXR and TGR5 signaling pathways suggests a multifaceted mechanism of action that could be advantageous in complex diseases such as non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), and type 2 diabetes.

Future research should focus on elucidating the specific receptor binding affinities and downstream signaling pathways of IHDCA. Head-to-head comparative studies with its isomers will be crucial in defining its unique therapeutic window and potential advantages. Furthermore, preclinical studies in relevant animal models are warranted to validate its efficacy and safety profile.

References

-

Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. (2024). Drug Design, Development and Theory. [Link]

-

What is the mechanism of Hyodeoxycholic acid? (2024). Patsnap Synapse. [Link]

-

What is Hyodeoxycholic acid used for? (2024). Patsnap Synapse. [Link]

-

Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis. (1985). Journal of Clinical Investigation. [Link]

-

Chenodeoxycholic, Ursodeoxycholic and Cholic Acids: Comparison. (n.d.). MedicaPharma. [Link]

-

Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers in Physiology. [Link]

-

Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition. (2013). Biochemical Pharmacology. [Link]

-

Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway. (2021). International Immunopharmacology. [Link]

-

Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study. (1982). Hepatology. [Link]

-

Unusual binding of ursodeoxycholic acid to ileal bile acid binding protein: role in activation of FXRα. (2012). Journal of Lipid Research. [Link]

-

Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. (2017). Korean Journal of Internal Medicine. [Link]

-

Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. (2021). International Journal of Molecular Sciences. [Link]

-

Ursodeoxycholic Acid. (2023). StatPearls. [Link]

-

Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid in Ursodeoxycholic Acid Tablets. (2018). Asian Journal of Chemistry. [Link]

-

Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. (2017). The Korean Journal of Internal Medicine. [Link]

-

Study of human isoursodeoxycholic acid metabolism. (1998). Journal of Hepatology. [Link]

-

Screening the binding affinity of bile acid derivatives for the glucocorticoid receptor ligand-binding domain. (2016). Steroids. [Link]

-

Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions. (2021). Journal of Lipid Research. [Link]

-

HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column. (n.d.). SIELC Technologies. [Link]

-

Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models. (2024). Translational Pediatrics. [Link]

-

Ursodeoxycholic acid. (n.d.). Wikipedia. [Link]

-

Analytical Methods. (n.d.). RSC Publishing. [Link]

-

OCA on Different Physiological Processes through FXR Activation. (2023). Encyclopedia. [Link]

-

The main receptor involved in bile acids signaling. (n.d.). ResearchGate. [Link]

-

Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5. (2022). Molecules. [Link]

-

Dose-dependent antiinflammatory effect of ursodeoxycholic acid in experimental colitis. (2012). Digestive and Liver Disease. [Link]

-

Unusual binding of ursodeoxycholic acid to ileal bile acid binding protein: role in activation of FXRα. (2012). Journal of Lipid Research. [Link]

-

Hepatoprotective role of ursodeoxycholic acid (Halina Cichoz-Lach). (2018). YouTube. [Link]

-

TGR5-mediated bile acid sensing controls glucose homeostasis. (2011). Cell Metabolism. [Link]

-

Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon. (n.d.). Pure - Ulster University's Research Portal. [Link]

-

Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones. (1981). Journal of Lipid Research. [Link]

-

Identification and quantitation of bile acids in bear bile by HPLC. (1998). Journal of Food and Drug Analysis. [Link]

-

Bile Synthesis | Bile Acids and Salts. (2024). YouTube. [Link]

-

Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice. (2024). BioRXiv. [Link]

-

Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. (2015). Gut. [Link]

-

Obeticholic Acid: Shifting Paradigms in Primary Biliary Cholangitis. (2017). YouTube. [Link]

-

Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. (2024). Drug Design, Development and Theory. [Link]

-

FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. (2019). Journal of Lipid Research. [Link]

-

Role of bile acids in the regulation of the metabolic pathways. (2015). World Journal of Gastroenterology. [Link]

-

Ursodiol vs. Chenodiol: Understanding Bile Acid Therapy for Gallstones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Hyodeoxycholic acid? [synapse.patsnap.com]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose-dependent antiinflammatory effect of ursodeoxycholic acid in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicapharma.com [medicapharma.com]

- 18. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]

- 20. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) methods for isohyodeoxycholic acid analysis.

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Isohyodeoxycholic Acid

Introduction: The Analytical Challenge of Bile Acid Isomers

This compound (IHCA) is a secondary bile acid, a stereoisomer of deoxycholic acid (DCA).[1][2] Bile acids are a family of steroids synthesized from cholesterol in the liver that play crucial roles in the digestion of fats.[3] The family includes primary bile acids like cholic acid and chenodeoxycholic acid (CDCA), and secondary bile acids formed by gut bacteria. This compound and its isomers, such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid (UDCA), share the same molecular weight and elemental composition (C24H40O4).[1][2][4][5]

The subtle stereochemical differences between these isomers present a significant analytical challenge. However, their accurate separation and quantification are critical in pharmaceutical and clinical research. For instance, ursodeoxycholic acid is an active pharmaceutical ingredient used in liver therapies.[4][6] Its efficacy and safety depend on its purity and the absence of potentially harmful isomeric impurities. Therefore, robust analytical methods are required to resolve and quantify this compound in the presence of its closely related structural isomers.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, providing the resolution needed for quality control and research applications.

Principle of Separation: Leveraging Polarity Differences

The separation of bile acid isomers by RP-HPLC is based on subtle differences in their hydrophobicity. While all are structurally similar, the spatial orientation of their hydroxyl groups affects their interaction with the nonpolar stationary phase (typically C18) and the polar mobile phase.[7]

-

Stationary Phase: A C18 (octadecylsilane) column provides a nonpolar environment where more hydrophobic molecules are retained longer.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used as the mobile phase.[8][9] Adjusting the pH of the aqueous portion is critical; maintaining an acidic pH (e.g., 2.5-3.0) ensures that the carboxylic acid group on the bile acids is protonated, increasing their retention on the C18 column.[8][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good resolution and peak shape.[9]

-

Detection: Bile acids lack a strong UV chromophore, making detection a challenge.[9] A common approach is to use a UV detector at a low wavelength, typically between 200-205 nm.[6][11] For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[9] Alternatively, pre-column derivatization to attach a UV-active moiety like a phenacyl group can significantly enhance detection sensitivity at higher wavelengths (e.g., 254 nm).[12]

This protocol focuses on a widely accessible UV detection method, which is suitable for quality control in a pharmaceutical setting.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the HPLC analysis of this compound, from sample and standard preparation to final data analysis.

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a validated method for the determination of this compound and its separation from other bile acid isomers in bulk drug substances.

Materials and Reagents

-

This compound (IHCA) reference standard

-

Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA), and Ursodeoxycholic acid (UDCA) reference standards

-

Acetonitrile (HPLC grade)[9]

-

Methanol (HPLC grade)[8]

-

Potassium phosphate monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Sample of interest (e.g., bulk drug substance)

Instrumentation and Chromatographic Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent system with a gradient pump, autosampler, column thermostat, and UV detector. |

| Column | YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm, or equivalent C18 column.[8] |

| Mobile Phase A | 0.001 M Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.[6] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 40 | |

| Flow Rate | 1.0 mL/min[8] |

| Column Temp. | 30°C[8] |

| Detection | UV at 200 nm[6][10] |

| Injection Volume | 50 µL[6] |

| Diluent | Methanol or Acetonitrile:Water (50:50) |

Preparation of Solutions

-

Mobile Phase A: Dissolve 0.136 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of each reference standard (IHCA, DCA, CDCA, UDCA) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

-

System Suitability Solution (SSS): Prepare a mixture containing a low concentration of each bile acid isomer (e.g., 20 µg/mL) from the stock solutions to verify resolution.

-

Sample Solution: Accurately weigh an appropriate amount of the sample (e.g., 25 mg) into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Procedure

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST): Inject the diluent (as a blank) to ensure no interfering peaks are present. Then, inject the System Suitability Solution at least five times. The system is deemed ready if it meets the criteria in the table below.

-

Analysis: Inject the prepared standard and sample solutions in a defined sequence. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.

Method Validation and Performance

The described method should be fully validated according to ICH guidelines.[6] The following table summarizes typical performance characteristics for a validated HPLC method for bile acids.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| System Suitability | Resolution between critical pairs > 1.5; Tailing factor < 2.0; RSD of peak area < 2.0% (n=5) | Resolution (DCA/CDCA) > 2.0; Tailing factor for all peaks < 1.5; RSD < 1.0% |

| Specificity | No interference from blank or placebo at the retention time of the analytes. Peak purity > 99%. | Complete separation of all isomers achieved.[6] Peak purity of IHCA was > 99.8%. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9999 over a concentration range of 2.0–80.0 µg/mL.[8] |

| Accuracy (Recovery) | 98.0% - 102.0% | Spike recoveries ranged from 99.1% to 101.5%.[8] |

| Precision (RSD) | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% | Repeatability RSD < 0.8%; Intermediate Precision RSD < 1.2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.06 µg/mL[8] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.20 µg/mL (based on typical performance) |

| Robustness | No significant change in results with small variations in method parameters (pH, flow rate, column temp). | The method was found to be robust for minor changes in mobile phase pH (±0.2) and flow rate (±0.1 mL/min). |

Structural Basis of Separation

The successful separation of this compound from its isomers is due to minor differences in their three-dimensional structure, specifically the orientation of hydroxyl groups on the steroid backbone.

Caption: Structural relationship between this compound and its key isomers.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound and its separation from critical isomers. By carefully selecting the stationary phase and optimizing the mobile phase conditions, excellent resolution can be achieved. The method is suitable for quality control in pharmaceutical manufacturing and for research purposes where accurate determination of bile acid profiles is necessary. For applications requiring higher sensitivity, coupling this chromatographic method with mass spectrometry is recommended.

References

-

A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. (2015). ResearchGate. [Link]

-

HPLC Method for Separation of Bile acids on Primesep B Column. (n.d.). SIELC Technologies. [Link]

-

Method for Bile Acid Determination by High Performance Liquid Chromatography. (2014). ResearchGate. [Link]

-

Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns. (2019). ScienceDirect. [Link]

-

Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations. (2017). Macedonian Pharmaceutical Bulletin. [Link]

-

Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. (2017). Agilent Technologies. [Link]

-

A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS. (2017). National Institutes of Health (NIH). [Link]

-

Deoxycholic acid (Compound). (n.d.). Exposome-Explorer. [Link]

-

Ursodeoxycholic Acid. (n.d.). PubChem. [Link]

-

High-performance liquid chromatographic determination of ursodeoxycholic acid after solid phase extraction of blood serum and detection-oriented derivatization. (2001). Academia.edu. [Link]

-

Development and validation of a LC-UV Method Applied to the Quality Control of Ursodeoxycholic Acid in Raw Material and Pharmaceutical Formulations. (n.d.). iosrphr.org. [Link]

-

Isodeoxycholic acid. (n.d.). PubChem. [Link]

-

Ursodeoxycholic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. Exposome-Explorer - Deoxycholic acid (Compound) [exposome-explorer.iarc.fr]

- 2. Isodeoxycholic acid | C24H40O4 | CID 164672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

- 4. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. iosrphr.org [iosrphr.org]

- 11. researchgate.net [researchgate.net]

- 12. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Experiments Using Isohyodeoxycholic Acid

Introduction: Unveiling the Potential of Isohyodeoxycholic Acid

This compound (isoHDCA) is a secondary bile acid, an isomer of the more extensively studied ursodeoxycholic acid (UDCA). While UDCA is well-regarded for its therapeutic applications in cholestatic liver diseases, the biological functions of isoHDCA are an emerging area of scientific inquiry. Preliminary studies suggest that isoHDCA may possess unique cytoprotective properties. For instance, it has been shown to protect human hepatoblastoma Hep G2 cells from ethanol-induced injury[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro cell culture experiments to investigate the biological activities of isoHDCA.

This document will detail the necessary materials and reagents, provide step-by-step protocols for key assays, and explain the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of isoHDCA is fundamental to designing successful in vitro studies.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀O₄ | [General Chemical Knowledge] |

| Molecular Weight | 392.58 g/mol | [General Chemical Knowledge] |

| Appearance | White to off-white powder | [General Chemical Knowledge] |

| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as ethanol and DMSO. | [2] |

PART 1: Experimental Design and Workflow

The following diagram illustrates a logical workflow for investigating the in vitro effects of this compound. This workflow is designed to first establish the optimal experimental conditions and then proceed to more in-depth mechanistic studies.

Caption: Simplified mitochondrial pathway of apoptosis potentially modulated by isoHDCA.

PART 3: Mechanistic Insights - Receptor Activity Assays

Bile acids are known to act as signaling molecules by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[3] Investigating the interaction of isoHDCA with these receptors is key to understanding its mechanism of action.

Protocol 4: FXR Activation Assay (Luciferase Reporter Assay)

Rationale: This assay determines whether isoHDCA can activate the nuclear receptor FXR. Cells are co-transfected with a plasmid expressing FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR leads to the expression of luciferase, which can be quantified.

Materials:

-

HEK293T cells (or a similar easily transfectable cell line)

-

FXR expression plasmid

-

FXR-responsive luciferase reporter plasmid

-

Transfection reagent

-

IsoHDCA stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the FXR expression and reporter plasmids using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of isoHDCA. Include a positive control (e.g., GW4064) and a vehicle control.

-

Incubation: Incubate for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold induction over the vehicle control.

Protocol 5: TGR5 Activation Assay (cAMP Assay)

Rationale: TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This assay measures changes in intracellular cAMP to determine if isoHDCA is a TGR5 agonist.

Materials:

-

Cells overexpressing TGR5 (e.g., transfected HEK293T or a stable cell line)

-

IsoHDCA stock solution

-

cAMP assay kit (e.g., ELISA-based)

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Seed the TGR5-expressing cells in a suitable plate format.

-

Treatment: Treat the cells with different concentrations of isoHDCA for a short period (e.g., 15-30 minutes). Include a known TGR5 agonist as a positive control and a vehicle control.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Express the results as fold increase over the vehicle control.

Bile Acid Signaling Overview:

Sources

- 1. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

Application of Isohyodeoxycholic Acid as an Emerging Biomarker in Metabolic Studies

Introduction: The Expanding Role of Bile Acids in Metabolic Regulation

Bile acids, traditionally recognized for their role in dietary lipid digestion, are now understood to be critical signaling molecules in the regulation of metabolism.[1][2] Alterations in the composition and concentration of the bile acid pool have been linked to a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and obesity.[1][3] This has spurred significant interest in the potential of individual bile acid species as biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

While much of the research has focused on primary and major secondary bile acids, there is a growing appreciation for the biological significance of less abundant, structurally diverse bile acids. One such molecule is isohyodeoxycholic acid (isoHDCA), an isomer of hyodeoxycholic acid (HDCA). Emerging evidence suggests that isoHDCA may play a role in metabolic homeostasis, making it a promising candidate biomarker for metabolic studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of isoHDCA as a biomarker, including the scientific rationale, detailed analytical protocols, and data interpretation.

Scientific Rationale: Why this compound Matters in Metabolic Disease

Hyodeoxycholic acid (HDCA) has been identified as a potential biomarker for metabolic syndrome, with studies showing significantly reduced levels in individuals with obesity, diabetes, and NAFLD.[3][4] Intriguingly, a study in a rat model of metabolic syndrome revealed a significant inverse correlation between the levels of HDCA and its isomer, isoHDCA.[3] This suggests that the metabolic conversion between these two isomers may be a critical, yet currently underappreciated, aspect of metabolic dysregulation.

The biological activities of bile acids are mediated through various receptors, most notably the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[1] HDCA is known to interact with TGR5, a receptor that plays a role in glucose homeostasis and energy expenditure.[3] Given the structural similarity, it is plausible that isoHDCA also interacts with these receptors, potentially modulating key metabolic pathways. The investigation of isoHDCA as a biomarker, therefore, opens up new avenues for understanding the complex interplay between bile acid metabolism and metabolic diseases.

Experimental Workflow for this compound Analysis

The accurate quantification of isoHDCA in biological matrices is paramount for its validation as a biomarker. The following workflow outlines the key steps from sample collection to data analysis.

Caption: A generalized workflow for the analysis of this compound as a biomarker.

Detailed Protocols

Protocol 1: Sample Collection and Storage

Objective: To ensure the integrity of isoHDCA in biological samples prior to analysis.

Materials:

-

Vacutainer tubes with clot activator for serum collection.

-

EDTA- or heparin-containing tubes for plasma collection.

-

Sterile, DNase/RNase-free containers for fecal sample collection.

-

-80°C freezer.

Procedure:

-

Serum Collection:

-

Collect whole blood in a serum separator tube.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

-

Aliquot the supernatant (serum) into cryovials.

-

-

Plasma Collection:

-

Collect whole blood in an EDTA or heparin tube.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Aliquot the supernatant (plasma) into cryovials.

-

-

Fecal Sample Collection:

-

Collect a fresh fecal sample in a sterile container.

-

Immediately freeze the sample on dry ice or at -80°C.

-

-

Storage:

-

Store all aliquoted samples at -80°C until analysis to minimize degradation of bile acids.

-

Protocol 2: Quantification of this compound by LC-MS/MS

Objective: To accurately and precisely quantify the concentration of isoHDCA in serum, plasma, and fecal samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Materials:

-

UPLC system coupled to a triple quadrupole mass spectrometer.

-

C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Acetonitrile (ACN), methanol (MeOH), water (H₂O) - LC-MS grade.

-

Formic acid (FA) - LC-MS grade.

-

Ammonium acetate - LC-MS grade.

-

This compound analytical standard.

-

Deuterated internal standard (e.g., d4-Deoxycholic acid).

-

Microcentrifuge tubes.

-

Centrifuge.

-

Nitrogen evaporator or vacuum concentrator.

Sample Preparation:

A. Serum/Plasma: [5]

-

Thaw samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma.

-

Add 10 µL of internal standard working solution (containing a deuterated bile acid like d4-DCA at a known concentration).

-

Add 140 µL of ice-cold methanol to precipitate proteins.[5]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:H₂O with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Feces: [6]

-

Lyophilize a pre-weighed aliquot of the fecal sample.

-

Homogenize the lyophilized sample.

-

To a tube containing a known amount of homogenized feces (e.g., 20 mg), add 1 mL of a suitable extraction solvent (e.g., 80% methanol) containing the internal standard.

-

Vortex vigorously for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

LC-MS/MS Parameters:

-

UPLC:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): The following are proposed MRM transitions for isoHDCA, which should be optimized on the specific instrument:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 391.3 | 391.3 | ~10-20 |

| 345.3 | ~20-30 | ||

| d4-Deoxycholic acid (IS) | 395.3 | 395.3 | ~10-20 |

Note: The precursor-to-precursor transition is often used for unconjugated bile acids to enhance sensitivity.[7] The second transition corresponds to a loss of water.

Data Analysis and Quantification:

-

Generate a calibration curve using the isoHDCA analytical standard at a range of concentrations.

-

Integrate the peak areas for isoHDCA and the internal standard in both the standards and the samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of isoHDCA in the samples by interpolating from the standard curve.

Metabolic Pathway of this compound